

(S)-GSK1379725A as a selective BPTF inhibitor

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An In-Depth Technical Guide to (S)-GSK1379725A: A Selective BPTF Bromodomain Inhibitor

Introduction

Epigenetic regulation is a critical component of gene expression, and its dysregulation is a hallmark of many human cancers.[1] Chromatin remodeling complexes, which alter the structure of chromatin to control gene accessibility, are key players in this process.[2][3] The Nucleosome Remodeling Factor (NURF), a member of the ISWI family of chromatin remodelers, is essential for transcriptional regulation in various biological processes, including embryonic development and T-cell function.[4][5]

The largest and essential subunit of the NURF complex is the Bromodomain and PHD Finger Transcription Factor (BPTF).[4][5] BPTF's role in tethering the NURF complex to chromatin via its bromodomain makes it a compelling target for therapeutic intervention.[5] Overexpression and pro-tumorigenic functions of BPTF have been identified in a range of malignancies, including melanoma, breast cancer, non-small-cell lung cancer (NSCLC), and hepatocellular carcinoma.[4][6][7]

(S)-GSK1379725A, also referred to as AU1, has emerged as a selective small-molecule inhibitor of the BPTF bromodomain.[5][8] This guide provides a comprehensive technical overview of **(S)-GSK1379725A**, detailing its mechanism of action, binding characteristics, impact on oncogenic signaling, and the experimental methodologies used for its characterization.

Mechanism of Action



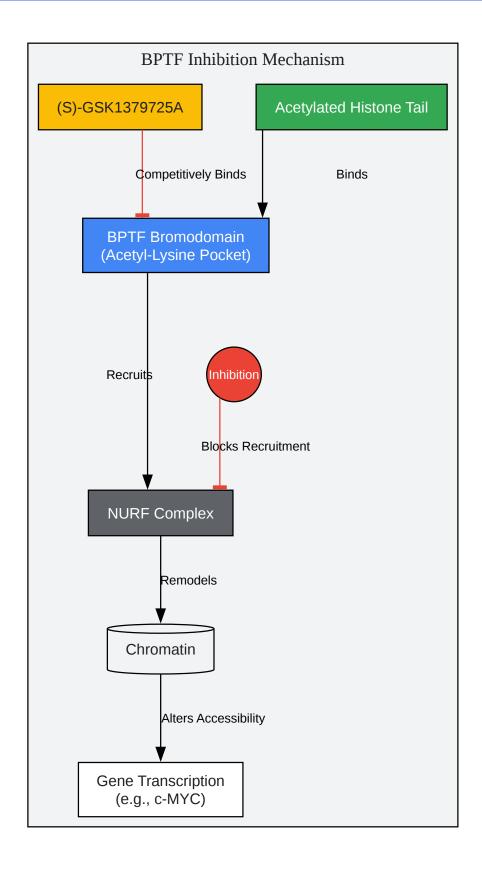




BPTF is a large, 3046 amino acid protein that serves as the scaffolding unit of the NURF complex.[5] It contains a bromodomain and a plant homeodomain (PHD) finger, which recognize and bind to acetylated and methylated histone tails, respectively.[4] Specifically, the BPTF bromodomain binds to acetylated histone H4, anchoring the NURF complex to nucleosomes.[5] This action facilitates ATP-dependent chromatin remodeling, altering DNA accessibility and thereby regulating the transcription of target genes, including those involved in cell proliferation and survival like c-MYC.[5]

(S)-GSK1379725A functions as a competitive inhibitor at the acetyl-lysine binding pocket of the BPTF bromodomain. By occupying this site, it prevents the recruitment of the NURF complex to chromatin, thereby modulating the expression of BPTF-dependent genes. This inhibitory action forms the basis of its anti-cancer potential.





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Figure 1: Mechanism of BPTF inhibition by (S)-GSK1379725A.



Quantitative Data and Selectivity

The binding affinity of **(S)-GSK1379725A** for the BPTF bromodomain has been quantified using various biophysical assays. Isothermal Titration Calorimetry (ITC) is a key method for determining the dissociation constant (Kd), which measures the strength of the binding interaction.[9][10] A lower Kd value signifies a stronger binding affinity.[10] **(S)-GSK1379725A** demonstrates selectivity for BPTF over other bromodomains, notably BRD4, a well-studied member of the BET (Bromodomain and Extra-Terminal domain) family.[8][9]

Compound	Target	Assay	Kd (nM)	Reference
(S)- GSK1379725A (AU1)	BPTF	ITC	2,800	[8][9]
(S)- GSK1379725A (AU1)	BRD4	-	No Binding Activity	[9]
BZ1	BPTF	-	6.3	[4]
TP-238	BPTF	-	12-fold lower affinity than for CECR2	[4]
GSK4027	BPTF	-	1,700	[4]

Table 1: Comparative Binding Affinities of BPTF Bromodomain Inhibitors.

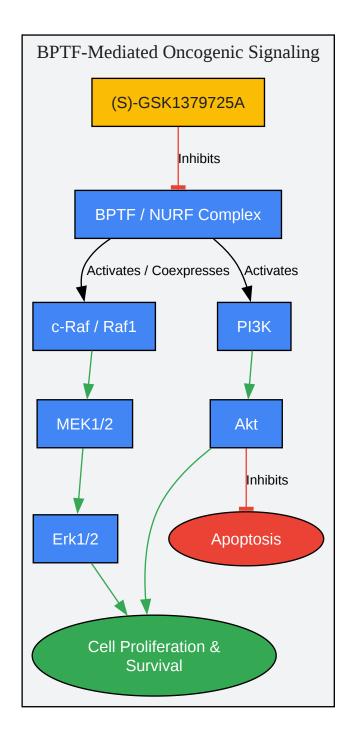
Involvement in Oncogenic Signaling Pathways

BPTF is implicated in the activation of multiple pro-tumorigenic signaling pathways.[11] Studies in non-small-cell lung cancer (NSCLC) and T-cell lymphoma have shown that BPTF knockdown leads to the suppression of the MAPK (Mitogen-Activated Protein Kinase) and PI3K/AKT (Phosphoinositide 3-Kinase/AKT) pathways.[2][3][12] These pathways are crucial for regulating cell proliferation, survival, and apoptosis.[3] In T-cell lymphoma, BPTF has been shown to coexpress with Raf1, a key component of the MAPK cascade.[2] Similarly, in breast cancer,



BPTF silencing suppressed PI3K pathway signaling, leading to reduced expression of phosphorylated AKT and Cyclin D1 (CCND1).[7]

Inhibition of BPTF with a small molecule like **(S)-GSK1379725A** is therefore hypothesized to counteract these effects, leading to decreased cancer cell growth and survival.



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Figure 2: BPTF's role in activating MAPK and PI3K/AKT pathways.

Preclinical Activity and Therapeutic Potential

The therapeutic potential of inhibiting BPTF has been explored in preclinical cancer models. The inhibitor AU1 ((S)-GSK1379725A) was shown to enhance the anti-cancer activity of the chemotherapeutic drug doxorubicin in both in vitro and in vivo models of 4T1 breast cancer.[4] This sensitization effect was found to be dependent on autophagy.[4] Furthermore, AU1 was identified as an inhibitor of the P-glycoprotein (P-gp) efflux pump, a key mechanism of multidrug resistance in cancer.[13] By interfering with this pump, the compound can increase the intracellular concentration and efficacy of co-administered chemotherapy drugs.[13]

However, it was noted that AU1 possesses some challenging characteristics for further development, including off-target kinase activity and poor physicochemical properties, highlighting the need for next-generation inhibitors.[4]

Experimental Protocols

Characterization of BPTF inhibitors relies on a suite of biophysical and cellular assays.[1][14]

Binding Affinity Assays

- Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event.
 - Protocol: A solution of the inhibitor (e.g., (S)-GSK1379725A) is titrated into a solution containing the purified BPTF bromodomain protein in a calorimeter cell. The heat changes upon each injection are measured. By fitting the resulting data to a binding model, the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction can be determined.[9] This provides a complete thermodynamic profile of the binding event.
- Surface Plasmon Resonance (SPR): SPR is a label-free technique for monitoring biomolecular interactions in real-time.
 - Protocol: Purified BPTF bromodomain is immobilized on a sensor chip. A solution containing the inhibitor is flowed over the chip surface. Binding of the inhibitor to the immobilized protein causes a change in the refractive index at the surface, which is



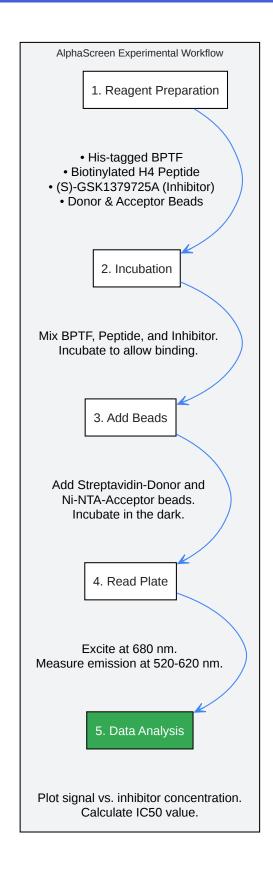
detected as a change in the SPR signal. Analysis of the association and dissociation kinetics allows for the determination of the Kd.[1][14]

- Protein-Observed Fluorine NMR (PrOF NMR): This NMR-based method is highly sensitive for detecting and quantifying protein-ligand interactions, especially for weaker binders.
 - Protocol: The BPTF bromodomain is expressed with a fluorine-labeled amino acid (e.g., 5-fluorotryptophan) incorporated near the ligand-binding site.[1] A 19F NMR spectrum of the labeled protein is acquired. Upon addition of a binding ligand like (S)-GSK1379725A, changes in the chemical shift of the fluorine signal are observed. Titrating the ligand and monitoring these shifts allows for the calculation of the Kd.[1][5]

Competitive Inhibition Assays

- AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the ability of an inhibitor to disrupt the interaction between the BPTF bromodomain and its natural ligand, an acetylated histone peptide.
 - Protocol: The assay involves two types of beads: Donor beads conjugated to a tag on the BPTF protein (e.g., His-tag) and Acceptor beads conjugated to a tag on a biotinylated, acetylated histone H4 peptide.[1][15] When BPTF binds the histone peptide, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor like (S)-GSK1379725A competes with the histone peptide for binding to BPTF, separating the beads and causing a decrease in the signal. The concentration of inhibitor required to reduce the signal by 50% (IC50) is determined.[16]





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Figure 3: General workflow for a BPTF AlphaScreen competition assay.



Cellular Activity Assays

- Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo): These assays measure the metabolic activity of cells as an indicator of cell viability.
 - Protocol: Cancer cell lines are seeded in 96-well plates and treated with varying concentrations of (S)-GSK1379725A. After an incubation period (e.g., 72 hours), a reagent such as MTT or CellTiter-Glo is added. Viable cells convert the substrate into a colored or luminescent product, which is quantified using a plate reader. The results are used to determine the concentration of the compound that inhibits cell growth by 50% (GI50).
- Apoptosis Assay (e.g., Annexin V/PI Staining): This flow cytometry-based assay detects cells undergoing apoptosis.
 - Protocol: Cells are treated with the inhibitor. After treatment, they are harvested and stained with fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a DNA stain that enters cells with compromised membranes, indicating late apoptosis or necrosis). The stained cell population is then analyzed by flow cytometry to quantify the percentage of apoptotic cells.[7]

Conclusion

(S)-GSK1379725A is a valuable chemical tool for studying the biological functions of the BPTF bromodomain. As a selective inhibitor, it has been instrumental in demonstrating BPTF's role in driving oncogenic signaling through pathways such as MAPK and PI3K/AKT.[2][3][7] Preclinical studies have validated BPTF as a therapeutic target, with its inhibition leading to antiproliferative effects and sensitization of cancer cells to standard chemotherapies.[4][13] While (S)-GSK1379725A itself has limitations for clinical development, it serves as a critical scaffold and proof-of-concept for the design of more potent and drug-like BPTF inhibitors.[4] Future research will focus on developing next-generation inhibitors with improved selectivity and pharmacokinetic properties to fully exploit the therapeutic potential of targeting this key epigenetic regulator.



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